
2-Amino-4-hydroxy-8-methoxy-5-methylquinoline
Overview
Description
2-Amino-4-hydroxy-8-methoxy-5-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-8-methoxy-5-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by selective functionalization at specific positions.
Starting Material: The synthesis often begins with commercially available 2-methylquinoline.
Nitration: The methyl group at position 5 can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Hydroxylation: Hydroxylation at position 4 can be achieved using reagents like sodium hydroxide and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-8-methoxy-5-methylquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-amino-4-quinolone derivatives.
Reduction: Formation of 2-amino-4-hydroxy-5-methylquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-hydroxy-8-methoxy-5-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-8-methoxy-5-methylquinoline depends on its interaction with biological targets. It can act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Intercalating DNA: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxyquinoline: Lacks the methoxy and methyl groups, leading to different chemical properties and biological activities.
2-Amino-8-methoxyquinoline: Lacks the hydroxy and methyl groups, affecting its reactivity and applications.
4-Hydroxy-8-methoxyquinoline: Lacks the amino and methyl groups, which changes its interaction with biological targets.
Uniqueness
2-Amino-4-hydroxy-8-methoxy-5-methylquinoline is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-8-methoxy-5-methyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-4-8(15-2)11-10(6)7(14)5-9(12)13-11/h3-5H,1-2H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKGFZKXRQCMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704477 | |
Record name | 2-Amino-8-methoxy-5-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858477-55-1 | |
Record name | 2-Amino-8-methoxy-5-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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